Cas no 2228213-04-3 (5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine)

5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine
- 2228213-04-3
- EN300-1800941
-
- Inchi: 1S/C9H12N4O2/c1-5-8(6-4-7(10)12-15-6)9(14-3)13(2)11-5/h4H,1-3H3,(H2,10,12)
- InChI Key: RTGXUDNPTTZHGM-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C2=CC(N)=NO2)C(C)=NN1C
Computed Properties
- Exact Mass: 208.09602564g/mol
- Monoisotopic Mass: 208.09602564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 79.1Ų
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1800941-0.25g |
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine |
2228213-04-3 | 0.25g |
$1432.0 | 2023-09-19 | ||
Enamine | EN300-1800941-1.0g |
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine |
2228213-04-3 | 1g |
$1557.0 | 2023-05-23 | ||
Enamine | EN300-1800941-2.5g |
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine |
2228213-04-3 | 2.5g |
$3051.0 | 2023-09-19 | ||
Enamine | EN300-1800941-0.5g |
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine |
2228213-04-3 | 0.5g |
$1495.0 | 2023-09-19 | ||
Enamine | EN300-1800941-5.0g |
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine |
2228213-04-3 | 5g |
$4517.0 | 2023-05-23 | ||
Enamine | EN300-1800941-10.0g |
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine |
2228213-04-3 | 10g |
$6697.0 | 2023-05-23 | ||
Enamine | EN300-1800941-0.1g |
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine |
2228213-04-3 | 0.1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1800941-10g |
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine |
2228213-04-3 | 10g |
$6697.0 | 2023-09-19 | ||
Enamine | EN300-1800941-0.05g |
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine |
2228213-04-3 | 0.05g |
$1308.0 | 2023-09-19 | ||
Enamine | EN300-1800941-1g |
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine |
2228213-04-3 | 1g |
$1557.0 | 2023-09-19 |
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine Related Literature
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
Additional information on 5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine
Research Briefing on 5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine (CAS: 2228213-04-3)
This research briefing provides an in-depth analysis of the latest studies on the compound 5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine (CAS: 2228213-04-3), a promising candidate in the field of chemical biology and medicinal chemistry. The compound has garnered significant attention due to its unique structural features and potential therapeutic applications. Recent research has focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of interest for drug discovery and development.
The synthesis of 5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine involves a multi-step process that has been optimized in recent studies to improve yield and purity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the compound's structure. Researchers have also explored its stability under various conditions, providing valuable insights for formulation development.
Pharmacological evaluations have revealed that this compound exhibits potent activity against specific biological targets, particularly in the context of inflammatory and oncological pathways. In vitro studies have demonstrated its ability to modulate key enzymes and receptors, suggesting potential applications in treating diseases such as cancer and autoimmune disorders. Furthermore, preliminary in vivo studies have shown promising results in animal models, with favorable pharmacokinetic profiles and minimal toxicity.
One of the most significant findings is the compound's selective inhibition of certain kinases, which play a critical role in cell signaling and proliferation. This selectivity could reduce off-target effects and enhance therapeutic efficacy. Researchers are also investigating its potential as a combination therapy agent, given its synergistic effects with existing drugs in preclinical models.
Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and scalability of synthesis need to be addressed in future studies. Ongoing research aims to optimize the compound's properties through structural modifications and formulation strategies.
In conclusion, 5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine represents a promising avenue for drug development, with its unique pharmacological profile and therapeutic potential. Continued research and collaboration across disciplines will be essential to fully realize its clinical benefits. This briefing underscores the importance of further investigation into this compound and its derivatives, which could lead to breakthroughs in treating complex diseases.
2228213-04-3 (5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine) Related Products
- 2034381-95-6(methyl 3-(4-{4-oxo-3H,4H-thieno3,2-d1,2,3triazin-3-yl}piperidin-1-yl)sulfonylthiophene-2-carboxylate)
- 2305308-99-8(N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide)
- 1805108-66-0(6-Amino-3-(difluoromethyl)pyridine-2-carboxaldehyde)
- 2694747-20-9(methyl 3-{3-(methylamino)pyridin-2-ylsulfanyl}propanoate)
- 2172146-82-4(2-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}-4-methylpiperidine)
- 147123-71-5(1,1-difluorobutan-2-ol)
- 1114613-77-2(N-(3-methoxyphenyl)methyl-1-{6-(4-methylphenyl)sulfanylpyridazin-3-yl}piperidine-3-carboxamide)
- 2229682-56-6(1,2,4-trifluoro-5-(3-nitroprop-2-en-1-yl)benzene)
- 2168036-00-6(3-ethyl(methyl)amino-2,2-difluoropropanamide)
- 245765-67-7(5-Bromo-N,N,3-trimethyl-2-pyridinamine)



